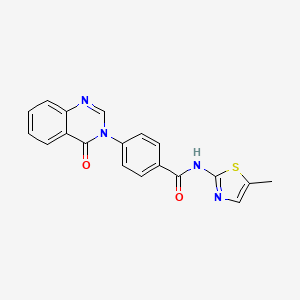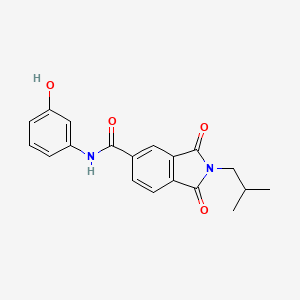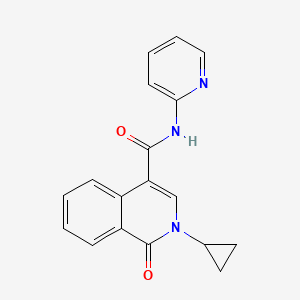
2,2-dichloro-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dichloro-N-(3-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2N2O3 and a molecular weight of 249.05 g/mol It is characterized by the presence of two chlorine atoms and a nitrophenyl group attached to an acetamide moiety
Preparation Methods
The synthesis of 2,2-dichloro-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{3-nitroaniline} + \text{dichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,2-dichloro-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-dichloro-N-(3-nitrophenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are subject to ongoing research and may vary based on the specific derivative and application .
Comparison with Similar Compounds
2,2-dichloro-N-(3-nitrophenyl)acetamide can be compared with similar compounds such as:
2-chloro-N-(3-nitrophenyl)acetamide: This compound has one less chlorine atom and may exhibit different reactivity and biological activity.
2,2,2-trichloro-N-(3-nitrophenyl)acetamide: This compound has an additional chlorine atom, which may affect its chemical properties and applications.
2,2-dichloro-N-(3-chlorophenyl)acetamide: The presence of a chlorine atom on the phenyl ring instead of a nitro group can lead to different chemical and biological properties.
Properties
Molecular Formula |
C8H6Cl2N2O3 |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
2,2-dichloro-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-7(10)8(13)11-5-2-1-3-6(4-5)12(14)15/h1-4,7H,(H,11,13) |
InChI Key |
MJSNGWQBPBCMJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11028232.png)

![2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11028240.png)

![Ethyl 4-(4-fluorophenyl)-1-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11028258.png)

![dimethyl (2E)-2-{2-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate](/img/structure/B11028276.png)
![2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11028278.png)
![Ethyl 2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}acetate](/img/structure/B11028282.png)

![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11028286.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide](/img/structure/B11028289.png)
![4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11028304.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11028313.png)
